molecular formula C8H4Cl2O3 B1647433 2-(3,5-dichlorophenyl)-2-oxoacetic acid

2-(3,5-dichlorophenyl)-2-oxoacetic acid

Cat. No.: B1647433
M. Wt: 219.02 g/mol
InChI Key: MMCOTMRRXSOFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dichlorophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a glyoxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenyl)-2-oxoacetic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with glyoxylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-dichlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,5-dichlorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various biochemical reactions. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-(3,5-dichlorophenyl)-2-oxoacetic acid is unique due to the presence of both the dichlorophenyl and glyoxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4Cl2O3

Molecular Weight

219.02 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4Cl2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13)

InChI Key

MMCOTMRRXSOFLF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Selenium dioxide (30.0 g 270 mmol) was dissolved in dioxane (450 mL) and warmed to 50° C. 3,5-Dichloroacetophenone (30.0 g, 158 mmol) was added at this temperature and the resulting mixture was refluxed for 4 h. After completion of the reaction, the mixture was filtered through celite and concentrated in vacuo. (3,5-Dichlorophenyl)(oxo)acetic acid was isolated and purified by column chromatography, eluting with ethyl acetate/hexane mixtures (28 g, 80%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.